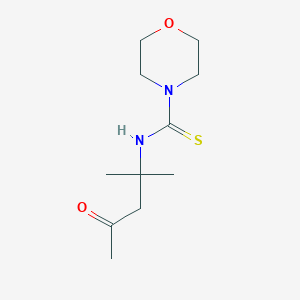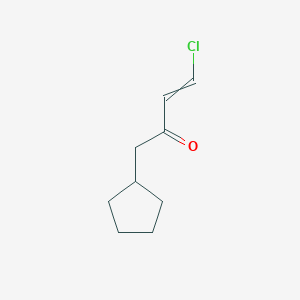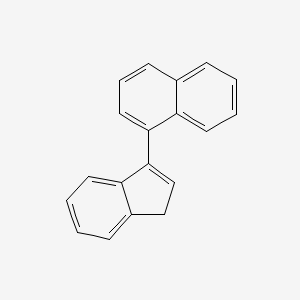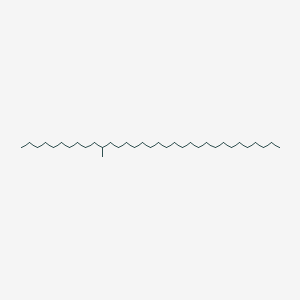![molecular formula C20H20N6O12 B14624276 Bis[2-(2,4-dinitroanilino)ethyl] butanedioate CAS No. 56820-39-4](/img/structure/B14624276.png)
Bis[2-(2,4-dinitroanilino)ethyl] butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(2,4-dinitroanilino)ethyl] butanedioate is a complex organic compound characterized by the presence of two 2,4-dinitroanilino groups attached to a butanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2,4-dinitroanilino)ethyl] butanedioate typically involves the reaction of 2,4-dinitroaniline with butanedioic acid derivatives under controlled conditions. One common method involves the use of organic acids in toluene, where 1-(2,4-dinitrophenyl)aziridine reacts to form esters of 2-(2,4-dinitroanilino)ethanol . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-(2,4-dinitroanilino)ethyl] butanedioate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and reducing agents. For example, the reduction of nitro groups may involve the use of hydrogen gas in the presence of a palladium catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction reactions can yield amines, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Bis[2-(2,4-dinitroanilino)ethyl] butanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of Bis[2-(2,4-dinitroanilino)ethyl] butanedioate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[2-(2,4-dinitroanilino)ethyl] ether: Similar structure but with an ether linkage instead of a butanedioate backbone.
N-(2-methoxyethyl)-2,4-dinitroaniline: Contains a methoxyethyl group instead of the butanedioate backbone.
Uniqueness
Bis[2-(2,4-dinitroanilino)ethyl] butanedioate is unique due to its specific combination of functional groups and backbone structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
56820-39-4 |
|---|---|
Molekularformel |
C20H20N6O12 |
Molekulargewicht |
536.4 g/mol |
IUPAC-Name |
bis[2-(2,4-dinitroanilino)ethyl] butanedioate |
InChI |
InChI=1S/C20H20N6O12/c27-19(37-9-7-21-15-3-1-13(23(29)30)11-17(15)25(33)34)5-6-20(28)38-10-8-22-16-4-2-14(24(31)32)12-18(16)26(35)36/h1-4,11-12,21-22H,5-10H2 |
InChI-Schlüssel |
HWFRYZWDUYEGSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOC(=O)CCC(=O)OCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14624211.png)


![Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy-](/img/structure/B14624233.png)


![8-Hydroxy-1-phenyl-1,2,4,5-tetrahydro-7H-benzo[g]indazol-7-one](/img/structure/B14624256.png)

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)

![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)
